molecular formula C13H14N2O2 B7773405 Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate

Cat. No.: B7773405
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-PKNBQFBNSA-N
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Description

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C13H14N2O2. It is a derivative of cyanoacrylate and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a cyano group, an ethyl ester, and an amino group attached to a propenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of adhesives and coatings due to its strong bonding properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate
  • Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate
  • Ethyl 2-cyano-3-[(4-ethylanilino)amino]prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-[(4-methylphenyl)amino]prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-methylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYZZUPYLVGAF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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